molecular formula C13H14ClN3O2 B602247 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine CAS No. 1346598-11-5

4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

Cat. No. B602247
M. Wt: 279.72
InChI Key:
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Description

“4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine” is a chemical compound with the molecular formula C13H14ClN3O2 . It has a molecular weight of 279.722 g/mol . The compound is also known by its CAS number 1346598-11-5 .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Other physical and chemical properties like boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • A study synthesized 2-(4-methylpiperidin-1-yl)-1,5(6)-disubstituted-1H-benzimidazoles and screened them for antibacterial and antifungal activities. Notably, compounds similar to 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine exhibited significant antifungal activity (Kuş et al., 1996).

Gastrokinetic Anti-nauseant Properties

  • The compound domperidone, which has a structure similar to the subject chemical, was found to enhance gastric emptying motility without causing extrapyramidal or adrenolytic adverse effects. This positions such compounds as potential treatments for dyspepsia or vomiting (Reyntjens et al., 1978).

Antihypertensive Activity

  • Benzimidazole derivatives, closely related to the target compound, were synthesized and evaluated for antihypertensive activity. They showed significant potential in lowering blood pressure (Sharma et al., 2010).

Anticancer Potential

  • Research on 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, a compound with a structure similar to the target chemical, revealed cytotoxic potential against leukemia cell lines, suggesting its applicability in anticancer therapy (Guillon et al., 2018).

Neuroleptic Potential

  • A series of 1-propyl-4-arylpiperidines, which includes structures akin to the target compound, were evaluated for their effects on the dopaminergic and serotonergic systems, suggesting potential application as neuroleptic agents (Mattsson et al., 2012).

NMDA Receptor Antagonists

  • Benzimidazole derivatives, similar to the target compound, have shown activity as potent NR2B subunit-selective antagonists of the NMDA receptor, highlighting their potential in neurological and psychiatric disorders (Borza et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results. Typically, the safety data sheet (SDS) of a compound provides information about its hazards, but in this case, the SDS is not available .

properties

IUPAC Name

4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFJSQPTDUFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

CAS RN

1346598-11-5
Record name 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-CHLORO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-1-FORMYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFF7LGR2XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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